BMS-8

Immune checkpoint inhibition PD-1/PD-L1 blockade Protein-protein interaction

Researchers screening PD-L1 dimerizers risk irreproducibility when substituting analogs with divergent potencies (IC₅₀ range: 1.4-146 nM). BMS-8 provides a validated intermediate-potency benchmark (IC₅₀ = 146 nM, HTRF) for calibrating primary screens. • Asymmetric monomer binding (stabilized by Ile54, Tyr56, Met115, Ala121, Tyr123) supports mechanistic dimerization studies. • Well-characterized docking benchmarks (Top 1 RMSD = 2.26 Å; -Cdocker = 35.37 kcal/mol) enable MD simulation protocol validation. Supplied at ≥98% purity; global shipping available.

Molecular Formula C27H28BrNO3
Molecular Weight 494.4 g/mol
Cat. No. B606253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-8
SynonymsBMS8;  BMS 8;  BMS-8
Molecular FormulaC27H28BrNO3
Molecular Weight494.4 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1C2=CC=CC=C2)COC3=C(C=C(C=C3)CN4CCCCC4C(=O)O)Br
InChIInChI=1S/C27H28BrNO3/c1-19-22(10-7-11-23(19)21-8-3-2-4-9-21)18-32-26-14-13-20(16-24(26)28)17-29-15-6-5-12-25(29)27(30)31/h2-4,7-11,13-14,16,25H,5-6,12,15,17-18H2,1H3,(H,30,31)
InChIKeyQRXBPPWUGITQLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BMS-8 Product Overview


BMS-8 is a biphenyl-derived small molecule inhibitor that targets the PD-1/PD-L1 immune checkpoint interaction [1]. It binds directly to PD-L1 and induces PD-L1 homodimerization, which sterically blocks PD-1 binding . BMS-8 is part of the Bristol-Myers Squibb (BMS) series of PD-L1 dimerizers that share a common biphenyl core scaffold but differ in substituent groups affecting potency, binding stability, and physicochemical properties [2].

Induces PD-L1 homodimerization to block PD-1 binding

Biphenyl-derived small molecule from the BMS dimerizer series

Targets PD-1/PD-L1 immune checkpoint protein-protein interaction

BMS-8 vs. In-Class PD-L1 Dimerizers


Although BMS-8, BMS-202, BMS-1166, and BMS-37 all share a common biphenyl scaffold and induce PD-L1 dimerization, they exhibit substantially different IC50 values ranging from 1.4 nM to 146 nM in comparable binding assays [1]. Computational analyses further reveal that these compounds induce different degrees of PD-L1 conformational flexibility and exhibit distinct binding stability profiles, with BMS-8 demonstrating unique asymmetric monomer binding preferences and specific residue interaction networks [2]. Generic substitution without quantitative validation risks experimental irreproducibility due to these divergent binding characteristics and potency gaps.

Potency differs substantially among in-class BMS dimerizers; IC50 values range from low nanomolar to >100 nM, which may shift assay response magnitude.

Binding stability and PD-L1 conformational flexibility profiles vary; BMS-8 induces greater flexibility than BMS-1166, potentially altering downstream signaling readouts.

Asymmetric monomer binding preferences and residue interaction networks diverge; substitution may change mechanistic interpretation in dimerization studies.

BMS-8 Comparative Evidence


HTRF Binding Affinity Profile

In a homogeneous time-resolved fluorescence (HTRF) binding assay, BMS-8 inhibits the PD-1/PD-L1 interaction with an IC50 of 146 nM . Comparative self-docking analysis of seven BMS-series inhibitors in the same HTRF assay format shows BMS-202 (18 nM) as the most potent, followed by BMS-8 (146 nM), BMS-37 (100 nM), BMS-105 (100 nM), and BMS-200 (80 nM) [1].

HTRF Binding Affinity
Head-to-head
IC50 146 nM
vs BMS-202 (18 nM), BMS-37 (100 nM)
Reported mid-range potency in HTRF assay; 8-fold less potent than lead compound BMS-202
Direct comparison in standardized binding assay
Immune checkpoint inhibition PD-1/PD-L1 blockade Protein-protein interaction

PD-L1 Conformational Flexibility

Computational molecular dynamics simulations comparing BMS-8 and BMS-1166 revealed that PD-L1 exhibited greater conformational flexibility upon BMS-8 binding compared to BMS-1166 binding [1]. Root mean square deviation (RMSD) analysis of the core scaffold indicated that BMS-1166 adopted more stable binding modes than BMS-8 [1]. Specifically, BMS-8 RMSD values were 2.26 Å (Top 1) and 1.16 Å (Top 5/Top 10), whereas BMS-1166 RMSD values were 15.81 Å (Top 1) and 1.89 Å (Top 5/Top 10) [2].

Conformational Flexibility
Head-to-head
RMSD Top 1: 2.26 Å (vs 15.81 Å)
PD-L1 flexibility: greater vs BMS-1166
Lower RMSD indicates accurate docking pose reproduction; greater flexibility may impact pathway engagement
Molecular dynamics simulation context
Molecular dynamics simulation Protein-ligand binding Conformational flexibility

Interaction Energy Profile

Self-docking computational analysis quantified the interaction energy profiles of seven BMS-series inhibitors under standardized flexible docking protocol [1]. BMS-8 exhibited -Cdocker energy of 35.37 kcal/mol and -interaction energy of 63.99 kcal/mol. In comparison, BMS-202 showed higher -Cdocker energy (55.44 kcal/mol) and -interaction energy (70.34 kcal/mol), while BMS-1166 displayed intermediate -Cdocker energy (39.55 kcal/mol) but substantially higher -interaction energy (85.97 kcal/mol) [1].

Interaction Energy
Head-to-head
-Cdocker 35.37 kcal/mol
vs BMS-202 (55.44), BMS-1166 (39.55)
Lower binding energetics compared to more potent analogs; supports distinct thermodynamic engagement
Flexible docking protocol; PDB: 5J8O
Molecular docking Binding energetics Structure-activity relationship

BMS-8 Recommended Applications


Homodimerization Mechanism Studies

Select BMS-8 when the research objective requires investigation of PD-L1 conformational flexibility upon small-molecule binding, as BMS-8 induces greater PD-L1 flexibility than BMS-1166 [1]. Its asymmetric binding preference for one PD-L1 monomer over the other, stabilized by non-polar interactions with Ile54, Tyr56, Met115, Ala121, and Tyr123 on both monomers, makes it suitable for mechanistic studies of dimerization dynamics .

Positive Control for Dimerizer Screening

Use BMS-8 as an intermediate-potency benchmark (IC50 = 146 nM in HTRF assay) when screening novel PD-L1 dimerizers, providing a mid-range reference point between the more potent BMS-202 (18 nM) and the less characterized BMS-200 (80 nM) [1]. This positioning allows for sensitivity discrimination across a broader potency spectrum in primary screening campaigns.

Docking Protocol Validation

Employ BMS-8 as a reference ligand for validating molecular docking and molecular dynamics simulation protocols targeting the PD-L1 dimerization interface. Its well-characterized RMSD profile (Top 1 RMSD = 2.26 Å, Top 5/Top 10 RMSD = 1.16 Å) and published interaction energy parameters (35.37 kcal/mol -Cdocker energy) provide quantitative benchmarks for method validation [1].

Nanoparticle Formulation Development

Utilize BMS-8 in nanoparticle formulation studies where quantitative tumor accumulation data exist: encapsulated BMS-8 achieved 1.24 μg/g tumor content versus 1.10 μg/g for free BMS-8 (p = 0.047) in subcutaneous KPC models, though this increased tumor concentration did not translate to enhanced tumor reduction [1]. These data provide a quantitative baseline for formulation optimization studies.

Application
Selection Property
Validation Focus
Homodimerization mechanism studies
Induced PD-L1 conformational flexibility
Asymmetric monomer binding dynamics
Dimerizer screening benchmark
Mid-range HTRF assay potency context
Sensitivity discrimination across potency range
Docking protocol validation
Published RMSD and interaction energy benchmarks
Method validation against computational references
Nanoparticle formulation development
Formulation-dependent tumor accumulation data
Encapsulation efficiency and tumor content analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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